molecular formula C20H28N2O8 B12429012 Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester

Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester

Cat. No.: B12429012
M. Wt: 424.4 g/mol
InChI Key: XGSZKZYRDFXIHX-UHFFFAOYSA-N
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Description

Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester is a chemical compound used primarily in peptide synthesis. It is a derivative of D-glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with a tert-butyl group. The nitrophenyl ester functionality makes it a useful reagent in organic synthesis, particularly in the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester typically involves the protection of the amino group of D-glutamic acid with a Boc group, followed by esterification of the carboxyl group with tert-butyl alcoholThis can be achieved through the reaction of the Boc-protected D-glutamic acid tert-butyl ester with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester undergoes several types of chemical reactions, including:

    Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

    Coupling Agents: DCC, DIC

    Nucleophiles: Amines

    Hydrolysis Conditions: Acidic or basic aqueous solutions

    Deprotection Conditions: TFA in dichloromethane (DCM).

Major Products Formed

    Peptides: Formed through substitution reactions with amines

    Carboxylic Acids: Formed through hydrolysis of ester groups

    Free Amines: Formed through deprotection of the Boc group.

Scientific Research Applications

Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the synthesis of peptide-based drugs and prodrugs.

    Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.

    Material Science: Utilized in the synthesis of peptide-based materials for biomedical applications.

Mechanism of Action

The mechanism of action of Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester involves the formation of peptide bonds through nucleophilic substitution reactions. The nitrophenyl ester group is a good leaving group, making it highly reactive towards nucleophiles such as amines. The Boc group protects the amino group during the synthesis and can be removed under acidic conditions to yield the free amine.

Comparison with Similar Compounds

Similar Compounds

    Boc-D-glutamic acid 5-tert-butyl ester: Similar structure but lacks the nitrophenyl ester group.

    D-Glutamic acid di-tert-butyl ester hydrochloride: Contains two tert-butyl ester groups and is used in similar applications.

    L-Glutamic acid α-tert-butyl ester: An isomer of Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester.

Uniqueness

This compound is unique due to the presence of the nitrophenyl ester group, which enhances its reactivity towards nucleophiles. This makes it particularly useful in peptide synthesis and other applications where efficient formation of peptide bonds is required.

Properties

IUPAC Name

5-O-tert-butyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O8/c1-19(2,3)29-16(23)12-11-15(21-18(25)30-20(4,5)6)17(24)28-14-9-7-13(8-10-14)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSZKZYRDFXIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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